Aluminium selenide

Descripción general

Descripción

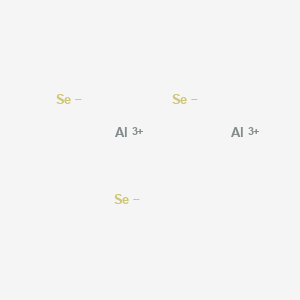

Aluminium selenide is an inorganic compound with the formula Al2Se3 . It is a solid that is usually prepared by igniting a mixture of the elements at 1,000 °C . The pure compound is white, but typical samples are colored . It is a dark grey or black powder that is insoluble in water .

Synthesis Analysis

Aluminium selenide is synthesized by igniting a mixture of aluminium and selenium at 1,000 °C . The reaction is as follows: 2 Al + 3 Se → Al2Se3 .Molecular Structure Analysis

The molecular formula of Aluminium selenide is Al2Se3 . It contains two aluminium atoms and three selenium atoms . The molar mass of Aluminium selenide is 290.84 g/mol .Chemical Reactions Analysis

Aluminium selenide reacts with water to produce hydrogen selenide . The reaction is as follows: Al2Se3 + 3 H2O → Al2O3 + 3 H2Se . It is also a reducing agent and can burn to make aluminium oxide and selenium dioxide .Physical And Chemical Properties Analysis

Aluminium selenide appears as a yellow to brown powder . It is odorless and has a density of 3.437 g/cm3 . The melting point of Aluminium selenide is 947 °C . It decomposes in water .Aplicaciones Científicas De Investigación

Two-Dimensional Device Applications

Two-dimensional (2D) selenium was synthesized successfully in 2017 . Its advanced properties, including size-dependent bandgap, excellent environmental robustness, strong photoluminescence effect, anisotropic thermal conductivity, and high photoconductivity, render it and selenium-based composites a promising candidate for various device applications . These include batteries, modulators, photodetectors, and photothermal effects in medical applications .

Biomedical Applications

Selenium nanoparticles have attracted the interest of many researchers due to their biocompatibility, bioavailability, and low toxicity . Therefore, due to their higher bioactivity, selenium nanoparticles are largely being used in various biomedical applications . This includes the treatment of fungal, bacterial, and parasitic infections, cancer, and diabetes . They can also act as chemopreventive agents, anti-inflammatory agents, and antioxidants .

Synthesis Methods

Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . However, the biologically synthesized SeNPs demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .

Selenium Deficiency Treatment

Selenium deficiency in the body is related to the increased risk of many diseases . Selenium deficiency affects the synthesis of selenoprotein and causes a reduction in glutathione peroxidase (GPx) activity, leading to a reduction in the ability of tissue cells to resist oxidative damage .

Industrial Applications

Due to its high photoconductivity and low melting point, selenium possesses great catalytic activity towards organic hydration and oxidation reactions . Selenium is an essential trace element in the human body but the margin between its usefulness and toxicity is very slender .

Photodetectors

The advanced properties of 2D selenium, such as strong photoluminescence effect and high photoconductivity, make it a promising candidate for photodetector applications .

Mecanismo De Acción

Target of Action

Selenium is an essential trace element for humans and animals, playing a key role in several major metabolic pathways . It is incorporated into many different selenoproteins, which serve various functions throughout the body . These selenoproteins, including glutathione peroxidases, selenoprotein P, and selenoprotein S, are known to play roles in the regulation of type 2 diabetes .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine . This incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA structures called selenocysteine inserting sequences (SECIS), which require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .

Biochemical Pathways

Selenium is involved in reductive transformations that serve two metabolic functions: assimilation into macromolecules and dissimilatory reduction during anaerobic respiration . A novel pathway has been discovered for producing selenoneine, the selenium-analog of the multifunctional molecule ergothioneine . This pathway involves two novel selenium-carbon bond-forming enzymes and the first biosynthetic pathway for production of a selenosugar .

Pharmacokinetics

Studies on sodium selenite, a selenium compound, show that it follows a two-compartment open model of first-order absorption in blood . The absorption of sodium selenite in livers was the quickest, followed by pancreases and thigh muscles, and the elimination of sodium selenite in thigh muscles was the quickest, followed by livers and pancreases .

Result of Action

The response to selenium intake has a U-shaped dose-dependent effect. When it is above the recommended dose, it causes hyperglycemia and hyperinsulinemia, which alters oxidative stress and the insulin signaling cascade and lipid and glucose metabolism . It also affects insulin biosynthesis and insulin secretion .

Action Environment

Selenium is an emerging anthropogenic contaminant released to the environment . The rise of selenium release into the environment has raised concern about its bioaccumulation, toxicity, and potential to cause serious damages to aquatic and terrestrial ecosystems . Environmental biogeochemical conditions control the speciation and mobility of selenium in the environment .

Safety and Hazards

Direcciones Futuras

Aluminium selenide has potential applications in electronic devices such as solar cells, sensors, and photodetectors . It has also been studied for its potential use in thin film coatings and as a catalyst in chemical reactions . Transition metal selenides, including Aluminium selenide, have demonstrated promising catalysis on both hydrogen and oxygen evolutions, and have been used in the development of optoelectronic devices such as solar cells, light-emitting diodes (LEDs), and photodetectors .

Propiedades

IUPAC Name |

dialuminum;selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRGZAAAWQRSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al+3].[Al+3].[Se-2].[Se-2].[Se-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894848 | |

| Record name | Aluminum selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium selenide | |

CAS RN |

1302-82-5 | |

| Record name | Aluminum selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum selenide (Al2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7PMP996Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

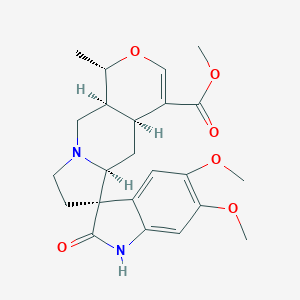

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)